5-Amino-6-phenylpiperidin-2-one is a compound classified within the piperidinone family, which are derivatives of piperidine, a six-membered heterocyclic ring containing one nitrogen atom. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is represented by the chemical formula and has the CAS number 136920-91-7.
5-Amino-6-phenylpiperidin-2-one can be sourced from various synthetic routes that utilize piperidine derivatives. Its classification as a piperidinone highlights its structural features, which include an amino group and a phenyl substituent on the piperidine ring. These characteristics contribute to its unique chemical properties and potential applications in pharmaceuticals .
The synthesis of 5-Amino-6-phenylpiperidin-2-one can be achieved through several methods, with hydrogenation being one of the most common approaches. This process typically involves the reduction of piperidine derivatives using catalysts such as palladium or rhodium.
Technical Details:
In industrial settings, large-scale hydrogenation processes are employed to ensure high yields and purity, meeting stringent pharmaceutical standards. These methods are often optimized for efficiency and cost-effectiveness.
The molecular structure of 5-Amino-6-phenylpiperidin-2-one features a piperidine ring with an amino group at the 5-position and a phenyl group at the 6-position.
This structure provides insights into its reactivity and interaction with biological targets.
5-Amino-6-phenylpiperidin-2-one is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes and receptors, modulating their activity:
Relevant data includes melting points and boiling points that vary based on purity and specific synthesis methods employed.
5-Amino-6-phenylpiperidin-2-one has numerous scientific applications:
The assembly of the 5-amino-6-phenylpiperidin-2-one scaffold relies on multi-step cyclization strategies, often starting from linear precursors containing both amine and carbonyl functionalities. A prominent approach involves the cyclization of amino-ketone precursors, where phenylmagnesium bromide reacts with protected 4-piperidone derivatives under Grignard conditions to form the 1-phenylpiperidin-2-one core. Subsequent selective amination at the C5 position via nucleophilic substitution or reductive amination yields the target compound, as demonstrated in protocols for analogous 1-phenylpiperidin-2-one systems [4].
Alternative routes employ intramolecular amino-cyclization of diols, leveraging modified ZSM-5 catalysts (e.g., Pb-, Zr-, or Cu-modified) under vapor-phase conditions. This method facilitates ring closure without exogenous hydrogen, achieving high selectivity for saturated cyclic amines. For example, terminal (α,ω)-diols undergo amination-cyclization over Cu-ZSM-5 at 250–300°C, converting >80% of precursors into piperidinones [6]. Solid-phase syntheses further enhance efficiency, as shown by resin-supported β-ketonitriles that cyclize with hydrazines, though this route is more applicable to pyrazole analogs [8].
Table 1: Comparative Cyclization Strategies
Method | Key Reagents/Catalysts | Complexity | Yield Range |
---|---|---|---|
Amino-Ketone Cyclization | PhenylMgBr, protected 4-piperidone | Moderate | 60–75% [4] |
Diol Amination-Cyclization | Cu-ZSM-5, NH₃, 280°C | Low | >80% [6] |
β-Ketonitrile-Hydrazine Route | Hydrazines, EtOH reflux | High | 85–92%* [8] |
*Yield data from structurally related pyrazole synthesis.
Catalytic systems are pivotal for reductive amination and ring-closure steps. Chiral aldehydes (e.g., BINOL-derived aldehydes) act as organocatalysts, forming Schiff base intermediates with amino esters to facilitate enantioselective α-functionalization. For instance, BINOL-aldehyde catalysts enable asymmetric Mannich or allylation reactions when combined with Lewis acids (e.g., Zn-Schiff base complexes), achieving yields >70% and enantiomeric excess (ee) up to 90% [5].
Transition-metal catalysts further enhance efficiency. Ru-, Rh-, and Ir-based complexes (e.g., [Ru(p-cymene)Cl₂]₂) enable transfer hydrogenation for imine reduction during piperidinone ring closure. These systems use isopropanol or formic acid as hydrogen donors, operating at 80°C to afford cis/trans isomers with tunable selectivity [3]. Primary α-amino amides serve as bifunctional organocatalysts in ring-forming reactions, leveraging enamine activation and hydrogen bonding. For example, amide groups in catalysts like 3i (derived from t-butyl anthracene) stabilize transition states in aldol cyclizations [7].
Stereoselectivity in 5-amino-6-phenylpiperidin-2-one synthesis is governed by chiral catalysts and steric effects. Chiral BINOL aldehydes enforce facial discrimination in enolate intermediates during cyclization. For example, 3-formyl-BINOL catalysts favor syn-diastereomers (dr > 20:1), while 2-formyl-BINOL analogs yield anti-products, attributed to R-group sterics and alkali strength [5].
DFT calculations reveal that bulky substituents (e.g., t-butyl or anthracenyl) on amide nitrogen in amino-amide catalysts shield one enantiotopic face, achieving ee values >90% in aldol reactions [7]. Metal-modified zeolites (e.g., La-ZSM-5) influence trans/cis ratios through pore confinement, where smaller pores favor the cis isomer due to restricted transition-state geometry [6].
Table 2: Stereoselectivity Control Strategies
Control Mechanism | Conditions | Diastereomer Ratio (dr) | ee (%) |
---|---|---|---|
Chiral BINOL Aldehyde (3-formyl) | Mesitylene, tBuOK, 7h | syn:anti >20:1 [5] | 90 |
Amino-Amide Catalyst (3i) | EtOH, RT | N/A | 92 [7] |
La-ZSM-5 Confinement | 280°C, vapor phase | trans:cis 1:3 [6] | N/A |
Reaction solvents critically impact yield and stereoselectivity. Polar aprotic solvents (e.g., DMF) optimize reductive amination, while mesitylene maximizes ee (90%) in BINOL-aldehyde-catalyzed cyclizations. Protic solvents like ethanol facilitate Schiff base formation but may lower ee due to hydrogen-bond competition [5].
Temperature modulates kinetics and thermodynamics. Low temperatures (0–25°C) favor kinetic control in stereoselective steps, enhancing ee. Conversely, high temperatures (250–300°C) in ZSM-5-catalyzed cyclizations drive equilibrium toward ring closure, achieving >80% conversion [6]. Microwave-assisted synthesis at 100°C reduces reaction times by 50% for imine formation steps [3].
Table 3: Solvent/Temperature Effects on Key Reactions
Reaction Step | Optimal Conditions | Yield | Selectivity |
---|---|---|---|
Reductive Amination | DMF, 60°C, Ru catalyst | 85% | trans:cis 3:1 [3] |
BINOL-Aldehyde Cyclization | Mesitylene, 80°C, 10 mol% catalyst | 78% | ee 90% [5] |
ZSM-5 Ring-Closure | Vapor phase, 280°C | 82% | >95% cyclic amine [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7